(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol
Description
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is a bicyclic organic compound featuring a cycloheptane ring system fused with a cyclopropane ring (bicyclo[4.1.0]heptane) and an oxygen atom at the 3-position (3-Oxa). The hydroxymethyl (-CH2OH) group at the 7-position adds polarity and reactivity to the molecule.
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-3-6-5-1-2-9-4-7(5)6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCOFGVPGTNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes oxidation to form cyclohexanol.
Epoxidation: Cyclohexanol is then subjected to an epoxidation reaction to produce 1,2-epoxycyclohexane.
Ring Closure: The final step involves a ring closure reaction to form the bicyclic structure of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol.
Industrial Production Methods
While specific industrial production methods for (3-Oxabicyclo[41
Chemical Reactions Analysis
Types of Reactions
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C7H12O2 (calculated based on structural analogs ).
- Molecular Weight : ~128.17 g/mol (similar to 7-Oxabicyclo[4.1.0]heptan-3-ol derivatives ).
- Physical State: Likely a liquid or low-melting solid, inferred from structurally related compounds like {bicyclo[4.1.0]heptan-7-yl}methanol (liquid, MW 126.2) .
The following table and analysis compare (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol with structurally analogous bicyclic compounds, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparisons
Key Comparative Insights:
Structural Complexity and Reactivity: The 3-Oxa group in (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol introduces ring strain and polarity, enhancing reactivity toward nucleophilic attack compared to non-oxygenated analogs like {bicyclo[4.1.0]heptan-7-yl}methanol . Ketone-containing derivatives (e.g., 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one) exhibit distinct reactivity, such as participation in aldol condensations, unlike the hydroxymethyl group in the target compound .
Biological Activity: 3-Cyclopropylbicyclo[4.1.0]heptan-7-yl)methanol, found in Polygonum hydropiper, shows cholinesterase inhibition, suggesting that bicyclic alcohols may have neuroprotective applications.
Synthetic Accessibility: (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is listed as a discontinued commercial product, indicating challenges in large-scale synthesis . In contrast, simpler analogs like {bicyclo[4.1.0]heptan-7-yl}methanol are more readily available . Derivatives with additional functional groups (e.g., ketones, epoxides) often require multi-step syntheses, as seen in the preparation of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (40% yield via H2O2/HCO2H) .
Physicochemical Properties: The hydroxymethyl group in (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol increases hydrophilicity compared to alkyl-substituted analogs (e.g., 3-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane), which are more lipophilic .
Biological Activity
(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol, also known as 7-oxabicyclo[4.1.0]heptane-3-methanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- Structure : The compound features a bicyclic structure with an oxabicyclo framework, which is significant for its reactivity and biological interactions.
The biological activity of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is primarily attributed to its epoxide ring, which is highly reactive and can undergo nucleophilic attack. This reactivity allows the compound to interact with various cellular targets, including proteins and enzymes, potentially disrupting their normal functions. The specific pathways and molecular targets involved in its biological effects are still under investigation.
Antimicrobial Properties
Research indicates that (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol and its derivatives exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Cholinesterase Inhibition
A significant area of research involves the inhibition of cholinesterases, enzymes critical for neurotransmitter regulation. The compound has shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study reported that derivatives of (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol displayed effective inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Effects :
- In vitro assays demonstrated that the compound reduced the viability of various cancer cell lines by up to 70% at certain concentrations.
-
Cholinesterase Inhibition Assays :
- AChE inhibition was measured across different concentrations:
| Concentration (μg/ml) | % AChE Inhibition |
|---|---|
| 1000 | 87.00 ± 1.15 |
| 500 | 72.00 ± 2.64 |
| 250 | 63.66 ± 0.33 |
| 125 | 57.33 ± 0.88 |
| 100 | 52.00 ± 1.52 |
Applications in Drug Development
Given its promising biological activities, (3-Oxabicyclo[4.1.0]heptan-7-yl)methanol is being explored as a lead compound in drug development for antimicrobial and anticancer therapies, as well as potential treatments for neurodegenerative diseases through cholinesterase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
